molecular formula C9H9ClINO2 B6361032 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate CAS No. 1315559-88-6

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate

Cat. No.: B6361032
CAS No.: 1315559-88-6
M. Wt: 325.53 g/mol
InChI Key: MECOFQVKUHMZIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways, such as enzyme inhibition or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate can be compared with other similar compounds, such as:

    2-chloro-4-iodonicotinic acid: The parent acid from which the ester is derived.

    Isopropyl 2-chloro-4-iodonicotinate: Another ester derivative with similar properties.

    2-chloro-4-iodopyridine: A simpler pyridine derivative with similar halogen substitutions.

Properties

IUPAC Name

propan-2-yl 2-chloro-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-5(2)14-9(13)7-6(11)3-4-12-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECOFQVKUHMZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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